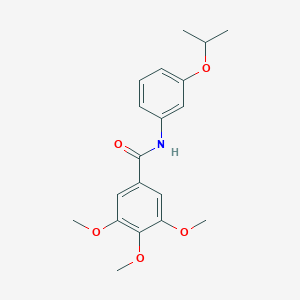![molecular formula C17H19NO2 B268314 N-[3-(benzyloxy)phenyl]butanamide](/img/structure/B268314.png)
N-[3-(benzyloxy)phenyl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(benzyloxy)phenyl]butanamide, commonly known as BPN14770, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPN14770 is a small molecule that has been shown to have neuroprotective and cognitive-enhancing effects. In
作用機序
BPN14770 works by inhibiting the activity of phosphodiesterase-4D (PDE4D), an enzyme that breaks down cyclic adenosine monophosphate (cAMP). cAMP is an important signaling molecule that plays a crucial role in various cellular processes, including learning and memory. By inhibiting PDE4D, BPN14770 increases the levels of cAMP, leading to the activation of downstream signaling pathways that promote neuroprotection and cognitive enhancement.
Biochemical and Physiological Effects
BPN14770 has been shown to have several biochemical and physiological effects, including reducing oxidative stress and inflammation, increasing neurotrophic factor levels, and enhancing synaptic plasticity. These effects are thought to contribute to its neuroprotective and cognitive-enhancing properties.
実験室実験の利点と制限
One of the main advantages of using BPN14770 in lab experiments is its high selectivity for PDE4D, which reduces the risk of off-target effects. BPN14770 is also a small molecule, which makes it easy to administer and study in animal models. However, one limitation of using BPN14770 is its limited solubility in water, which can make it challenging to work with in certain experimental setups.
将来の方向性
There are several future directions for research on BPN14770. One area of interest is its potential therapeutic applications in other neurological disorders such as Huntington's disease and multiple sclerosis. Another direction is to explore the optimal dosing and administration strategies for BPN14770 to maximize its therapeutic effects. Additionally, further studies are needed to fully understand the biochemical and physiological effects of BPN14770 and its mechanism of action.
合成法
The synthesis of BPN14770 involves a multi-step process that starts with the reaction of 3-hydroxybenzaldehyde with benzyl bromide to form 3-(benzyloxy)benzaldehyde. This intermediate is then reacted with 4-bromobutanoyl chloride to form N-[3-(benzyloxy)phenyl]butanamide. The final product is obtained by removing the benzyl protecting group using palladium on carbon.
科学的研究の応用
BPN14770 has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and Fragile X syndrome. It has been shown to have neuroprotective effects by reducing oxidative stress and inflammation, which are common features of neurodegenerative diseases. BPN14770 has also been found to enhance cognitive function, including learning and memory, in animal models.
特性
製品名 |
N-[3-(benzyloxy)phenyl]butanamide |
|---|---|
分子式 |
C17H19NO2 |
分子量 |
269.34 g/mol |
IUPAC名 |
N-(3-phenylmethoxyphenyl)butanamide |
InChI |
InChI=1S/C17H19NO2/c1-2-7-17(19)18-15-10-6-11-16(12-15)20-13-14-8-4-3-5-9-14/h3-6,8-12H,2,7,13H2,1H3,(H,18,19) |
InChIキー |
YIGNUYKIYRZKFD-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC(=CC=C1)OCC2=CC=CC=C2 |
正規SMILES |
CCCC(=O)NC1=CC(=CC=C1)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-isopropylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268231.png)
![2-[(2-Isopropoxyanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B268232.png)


![3-isobutoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B268239.png)

![4-[(anilinocarbonyl)amino]-N-(sec-butyl)benzenesulfonamide](/img/structure/B268241.png)
![1-[4-(allyloxy)benzoyl]-3,4,5-trimethyl-1H-pyrazole](/img/structure/B268242.png)
![2-phenyl-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268244.png)
![N-(2-methoxyethyl)-2-{[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B268248.png)


![2-(4-chlorophenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268252.png)
